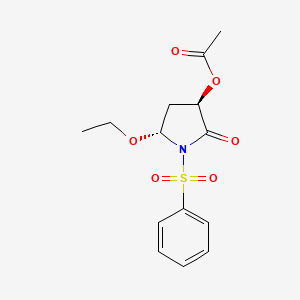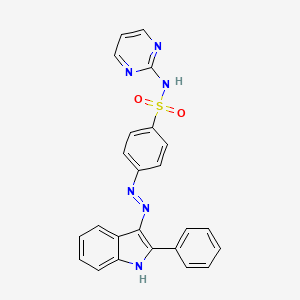
Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- is a complex organic compound known for its vibrant color and significant applications in various fields. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a benzenesulfonic acid group, which enhances its solubility in water and other polar solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-diamino-5-chlorobenzene. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-5-nitrobenzenesulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated control systems are often employed to maintain precise temperature and pH levels throughout the process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can break the azo bond, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium dithionite (Na2S2O4) in an aqueous medium.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Corresponding amines from the cleavage of the azo bond.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo bond can undergo cleavage under specific conditions, releasing aromatic amines that can further interact with biological molecules. The sulfonic acid group enhances the compound’s solubility, facilitating its interaction with aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid, 4-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro-
- Benzenesulfonic acid, 3-((2,4-diamino-5-methylphenyl)azo)-2-hydroxy-5-nitro-
- Benzenesulfonic acid, 3-((2,4-diamino-5-bromophenyl)azo)-2-hydroxy-5-nitro-
Uniqueness
The unique combination of the 2,4-diamino-5-chlorophenyl group and the 2-hydroxy-5-nitrobenzenesulfonic acid moiety in Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- imparts distinct chemical and physical properties. This compound’s specific structure allows for unique interactions in various applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
72927-79-8 |
|---|---|
Formule moléculaire |
C12H10ClN5O6S |
Poids moléculaire |
387.76 g/mol |
Nom IUPAC |
3-[(2,4-diamino-5-chlorophenyl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C12H10ClN5O6S/c13-6-3-9(8(15)4-7(6)14)16-17-10-1-5(18(20)21)2-11(12(10)19)25(22,23)24/h1-4,19H,14-15H2,(H,22,23,24) |
Clé InChI |
OZEKWQDGADHXSV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N=NC2=CC(=C(C=C2N)N)Cl)O)S(=O)(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















